molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No.: B1295274
CAS No.: 22802-39-7
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylphenol: is an organic compound with the molecular formula C8H9BrO . It is a brominated phenol derivative characterized by the presence of two methyl groups and a bromine atom attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

2-Bromo-4,5-dimethylphenol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Biological Studies: It is employed in studies investigating the biological activity of brominated phenols and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

  • Safety Information : Sealed in dry conditions at room temperature. Refer to the MSDS for detailed safety precautions.

Future Directions

: Ambeed, Inc. - 2-Bromo-4,5-dimethylphenol : Mol-Instincts - this compound : TCI AMERICA - this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylphenol can be achieved through several methods. One common approach involves the bromination of 4,5-dimethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the bromination-dehydrobromination reaction, where substituted cyclohexanones are heated in neat diethyl dibromo-malonate at 100°C. This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethylphenol undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom in the compound can be substituted by other electrophiles, such as halogens or nitro groups, under appropriate conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as chlorine (Cl2) or nitric acid (HNO3) can be used for substitution reactions. The reactions are typically carried out in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: The major product is 4,5-dimethylphenol.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Bromo-4,5-dimethylphenol can be compared with other brominated phenols, such as:

  • 2-Bromo-4-methylphenol
  • 2-Bromo-5-methylphenol
  • 2-Bromo-3,5-dimethylphenol

These compounds share similar structural features but differ in the position and number of methyl groups. The presence of additional methyl groups in this compound enhances its hydrophobicity and may influence its reactivity and biological activity. This compound’s unique substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPLXXEHFEMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177355
Record name 3,4-Xylenol, 6-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22802-39-7
Record name 2-Bromo-4,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22802-39-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Xylenol, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022802397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22802-39-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Xylenol, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dimethylphenol (2 g, 16.37 mmol) in DCM (10 mL) at −78° C. was added bromine (0.843 mL, 16.37 mmol) dropwise and the reaction was stirred for 1 h at this temperature. Sat. sodium sulfite solution was added and it was then stirred 5 min at rt and then extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 2 g oil. It was then purified with 5% EtOAc/hexane to isolate 800 mg (24%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.22 (s, 1H), 6.84 (s, 1H), 5.33-5.23 (m, 1H), 2.20 (s, 3H), 2.19 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.843 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a solution of 3,4-dimethylphenol (2.48 g, 20.3 mmol, 1 equiv) in DCM (200 mL) at −78° C. (IPA/dry ice) was added dropwise bromine (1.05 mL, 20.3 mmol, 1 equiv). After 1 h, 1 N Na2SO3 was added and the cold bath was removed. After warming to ambient temperature, the DCM layer was separated, dried (Na2SO4), and concentrated in vacuo to provide the product (4.09 g, 100%) as a yellow solid. Regioselectivity>10:1, use as is. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.83 (s, 1H), 5.26 (s, 1H), 2.20 (s, 3H), 2.18 (s, 3H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-dimethylphenol
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Customer
Q & A

Q1: What happens when 2-bromo-4,5-dimethylphenol is reacted with xenon difluoride?

A1: Research has shown that reacting this compound with xenon difluoride (XeF2), using boron trifluoride etherate as a catalyst, leads to fluorination of the molecule. [] This reaction produces a mixture of three main products:

    Q2: Does the bromine substituent in this compound always remain in the same position during chemical reactions?

    A2: Interestingly, the bromine substituent in this compound can undergo a shift during specific reactions. One study demonstrated this phenomenon while investigating the oxidation of (-)-2-bromo-3-hydroxy-N-methyl-6-oxomorphinan using Fremy's salt. [] As a model system, researchers also subjected this compound to oxidation with Fremy's salt, followed by reduction. This process yielded 3-bromo-4,5-dimethylpyrocatechol, indicating a shift of the bromine substituent from the 2-position to the 3-position. []

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